molecular formula C23H23NO5 B3941514 3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide

3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide

Cat. No. B3941514
M. Wt: 393.4 g/mol
InChI Key: JUPBSBFFEQUASD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide, commonly known as DPNPEB, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is a member of the benzamide family, which has been known to exhibit various biological activities. DPNPEB has been studied for its ability to interact with certain receptors in the brain, which could have implications for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of DPNPEB is not fully understood, but it is believed to interact with certain receptors in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in regulating various cellular functions, including calcium signaling and neurotransmitter release. DPNPEB has also been shown to inhibit the dopamine transporter, which could increase the levels of dopamine in the brain.
Biochemical and Physiological Effects:
DPNPEB has been shown to have various biochemical and physiological effects. It has been shown to increase the release of certain neurotransmitters, including dopamine and serotonin. It has also been shown to increase the levels of certain proteins involved in neuroprotection and cell survival. These effects could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using DPNPEB in lab experiments is its ability to interact with specific receptors in the brain, which could allow for more targeted research. However, the complex synthesis process and limited availability of the compound could be a limitation for some research applications.

Future Directions

There are several future directions for research involving DPNPEB. One area of interest is its potential for the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound. Additionally, research could focus on developing more efficient synthesis methods and improving the availability of DPNPEB for research purposes.
In conclusion, DPNPEB is a chemical compound that has been extensively studied for its potential therapeutic applications in neurological disorders. Its ability to interact with specific receptors in the brain has been of particular interest to researchers. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Scientific Research Applications

DPNPEB has been extensively studied for its potential therapeutic applications. It has been shown to interact with certain receptors in the brain, including the sigma-1 receptor and the dopamine transporter. These interactions could have implications for the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and depression.

properties

IUPAC Name

3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-26-21-12-11-17(15-22(21)27-2)23(25)24-13-14-28-19-9-6-10-20(16-19)29-18-7-4-3-5-8-18/h3-12,15-16H,13-14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPBSBFFEQUASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCOC2=CC(=CC=C2)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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